(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being N-(2-ethoxybenzyl)-3-morpholinopropan-1-amine. The Chemical Abstracts Service registry number is 626208-42-2, providing unique identification within chemical databases. The molecular formula is established as C₁₆H₂₆N₂O₂ with a corresponding molecular weight of 278.39 grams per mole. The InChI (International Chemical Identifier) representation is InChI=1S/C16H26N2O2/c1-2-20-16-7-4-3-6-15(16)14-17-8-5-9-18-10-12-19-13-11-18/h3-4,6-7,17H,2,5,8-14H2,1H3, which provides a standardized structural description for computational applications.
The structural designation encompasses several key functional groups that define its chemical behavior. The morpholine ring contributes a six-membered heterocycle containing both nitrogen and oxygen atoms, while the ethoxybenzyl substituent provides aromatic character with electron-donating properties. The propyl linker connecting these moieties allows for conformational flexibility that influences the compound's three-dimensional structure and biological interactions. Alternative systematic names include N-[(2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine and [(2-ethoxyphenyl)methyl][3-(morpholin-4-yl)propyl]amine, reflecting different nomenclature conventions.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features associated with both morpholine-containing compounds and substituted benzylamines. The morpholine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles. This conformation minimizes steric hindrance between adjacent atoms while maintaining optimal orbital overlap for the nitrogen and oxygen heteroatoms. The chair conformation of morpholine shows similarities to related structures, with maximum deviations from planarity typically ranging from 0.010 to 0.015 Angstroms.
The benzyl portion of the molecule maintains aromatic planarity, with the ethoxy substituent in the ortho position creating specific steric and electronic effects. The dihedral angle between the morpholine ring and the benzene ring varies depending on the overall conformation but typically ranges between 55 and 70 degrees based on analogous structures. The three-carbon propyl linker provides significant conformational freedom, allowing the molecule to adopt multiple low-energy conformations that can accommodate different binding orientations with biological targets.
Computational modeling studies suggest that the compound can exist in several stable conformational states due to rotation around the carbon-nitrogen bonds in the propyl chain. The preferred conformations balance intramolecular interactions, particularly between the electron-rich morpholine oxygen and the aromatic system, with steric considerations arising from the bulky substituents. These conformational preferences directly influence the compound's ability to interact with biological receptors and enzymes.
Crystallographic Data and Solid-State Arrangement
While specific crystallographic data for this compound remains limited in the available literature, related morpholine-containing compounds provide valuable insights into expected solid-state behavior. Morpholine derivatives typically crystallize in monoclinic or orthorhombic space groups, with hydrogen bonding patterns dominated by interactions involving the morpholine nitrogen and oxygen atoms. The crystal packing arrangements often feature hydrogen bond networks that connect neighboring molecules through carbon-hydrogen to oxygen contacts, creating infinite chain structures.
Based on structural analogs, the expected unit cell parameters would likely fall within typical ranges for organic compounds of similar molecular weight and functionality. The density is anticipated to be approximately 1.20 to 1.35 grams per cubic centimeter, consistent with organic molecules containing multiple heteroatoms. The thermal properties of the solid state, including melting point and thermal decomposition characteristics, would be influenced by the strength of intermolecular interactions, particularly hydrogen bonding involving the morpholine ring system.
The solid-state arrangement is expected to maximize favorable intermolecular contacts while minimizing unfavorable steric interactions. The ethoxy substituent may participate in weak hydrogen bonding as an acceptor, while the morpholine nitrogen can serve as both a donor and acceptor in the hydrogen bonding network. These interactions contribute to the overall stability of the crystalline lattice and influence the physical properties of the solid material.
Comparative Analysis with Morpholine-Containing Structural Analogs
The structural features of this compound can be systematically compared with other morpholine-containing compounds to understand structure-activity relationships and design principles. The parent morpholine molecule, with the chemical formula O(CH₂CH₂)₂NH, serves as the fundamental building block for this class of compounds. Morpholine itself is a colorless liquid with basic properties due to the amine nitrogen, having a pKa of approximately 8.7. However, when incorporated into larger molecular frameworks, the basicity can be significantly modulated by electronic effects from substituents.
Comparative analysis with benzyl-(3-morpholin-4-yl-propyl)-amine reveals the specific influence of the ethoxy substituent on the benzyl ring. The unsubstituted benzyl analog has the molecular formula C₁₄H₂₂N₂O with a molecular weight of 234.34 grams per mole. The addition of the ethoxy group increases both the molecular weight and the lipophilic character of the molecule, potentially enhancing membrane permeability and altering pharmacokinetic properties. The ethoxy substitution also introduces additional conformational degrees of freedom through rotation around the carbon-oxygen bond.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Morpholine | C₄H₉NO | 87.12 | Basic heterocycle with chair conformation |
| Benzyl-(3-morpholin-4-yl-propyl)-amine | C₁₄H₂₂N₂O | 234.34 | Unsubstituted benzyl group |
| This compound | C₁₆H₂₆N₂O₂ | 278.39 | Ortho-ethoxy substitution |
| (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | C₁₆H₂₆N₂O₂ | 278.39 | Para-ethoxy substitution |
The comparison with (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, which features the ethoxy group in the para position rather than the ortho position, illustrates the importance of substitution patterns. Both compounds share identical molecular formulas and weights but differ significantly in their electronic distribution and steric profiles. The ortho-substituted compound experiences greater steric hindrance near the benzylic position, potentially restricting conformational freedom and altering binding interactions with biological targets.
The morpholine ring system demonstrates remarkable versatility in medicinal chemistry applications, serving as a privileged structure that can modulate various pharmacological properties. The electron-withdrawing effect of the oxygen atom in the morpholine ring reduces the nucleophilicity of the nitrogen compared to simple aliphatic amines, while maintaining sufficient basicity for biological interactions. This balanced electronic character makes morpholine-containing compounds particularly attractive for drug development, as they can form stable interactions with biological targets without excessive reactivity.
Industrial applications of morpholine derivatives extend beyond pharmaceutical chemistry to include use as corrosion inhibitors in steam systems and as synthetic intermediates in various chemical processes. The unique combination of volatility, chemical stability, and pH-adjusting properties makes morpholine-containing compounds valuable in multiple industrial contexts. In the case of this compound, the extended carbon chain and aromatic substitution expand the potential applications to include specialized pharmaceutical intermediates and research chemicals.
The structural characterization of this compound reveals a complex molecular architecture that combines the favorable properties of morpholine with the synthetic versatility of substituted benzyl groups. The specific arrangement of functional groups creates opportunities for diverse biological interactions while maintaining the chemical stability necessary for practical applications. Understanding these structural features provides the foundation for rational design of related compounds with tailored properties for specific therapeutic applications.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-2-20-16-7-4-3-6-15(16)14-17-8-5-9-18-10-12-19-13-11-18/h3-4,6-7,17H,2,5,8-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVSKMNEDSISJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 2-ethoxybenzyl chloride with 3-morpholin-4-yl-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The ethoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The primary structural variations among analogs of (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine occur at the benzyl substituent (position and functional group). Key examples include:
*Note: The CAS 626208-45-5 corresponds to the 4-ethoxy isomer; the target compound’s 2-ethoxy variant may have a distinct CAS.
Physicochemical Properties
Pharmacological Implications
While direct activity data are absent in the evidence, substituent effects can be inferred:
- Morpholine moiety : Enhances water solubility and hydrogen-bonding capacity, critical for membrane penetration.
- Substituent position : Ortho-substituted analogs (e.g., 2-ethoxy, 2-chloro) may exhibit distinct binding modes compared to para or meta derivatives due to spatial arrangements.
- Electron-rich groups : Methoxy/ethoxy could improve interactions with hydrophobic pockets, while chloro groups might enhance electrophilic interactions.
Biological Activity
(2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 278.4 g/mol. The compound features an ethoxy group attached to a benzyl moiety and a morpholine ring, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The morpholine ring is known for its capacity to modulate biological macromolecules, potentially leading to inhibition or alteration of their activities. Specific pathways and targets depend on the biological system under study.
Medicinal Chemistry Applications
- Pharmaceutical Synthesis : This compound serves as an intermediate for synthesizing pharmaceuticals, particularly those aimed at neurological and cardiovascular disorders.
- Biological Studies : It is utilized in research to investigate interactions with biological targets and therapeutic effects.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis in cancer cells through specific signaling pathways.
- Neuroprotective Effects : The morpholine component may enhance neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Similar structure but different positioning | Antitumor and neuroprotective properties |
| (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Methoxy instead of ethoxy | Varies in potency against certain cancer cell lines |
| (2-Ethoxy-benzyl)-(3-piperidin-4-yl-propyl)-amine | Piperidine ring replaces morpholine | Different interaction profile with biological targets |
Research Findings
Recent studies have highlighted the following findings:
- In Vitro Studies : In vitro assays have shown that this compound can inhibit specific kinases involved in cancer progression, demonstrating potential as an anticancer agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest a favorable absorption profile, with moderate metabolic stability observed in liver microsome assays.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, coupling a 2-ethoxybenzyl halide with 3-morpholin-4-yl-propylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Catalysts like NaBH₃CN or HATU may improve yield . Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) ensures purity. Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reactants.
Q. How should this compound be handled and stored to maintain stability?
- Methodology : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Use desiccants to prevent hydrolysis. Safety protocols include working in a fume hood, wearing nitrile gloves, and avoiding contact with oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., ethoxy benzyl protons at δ 1.2–1.4 ppm, morpholine protons at δ 2.4–3.6 ppm).
- HRMS : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺.
- FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretch for ethoxy) and ~2800 cm⁻¹ (morpholine C-N stretch) .
Advanced Research Questions
Q. How can discrepancies between crystallographic data and spectroscopic results be resolved for this compound?
- Methodology : Use SHELXTL or WinGX for X-ray refinement . If bond lengths/angles conflict with NMR data (e.g., unexpected dihedral angles), cross-validate via DFT calculations (B3LYP/6-31G* level). For dynamic structural features (e.g., morpholine puckering), apply Cremer-Pople ring-puckering coordinates to quantify deviations .
Q. What computational strategies are effective in predicting the pharmacological interactions of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina with target proteins (e.g., kinases or GPCRs) to model binding affinities. Parameterize the morpholine group’s conformational flexibility using AMBER force fields.
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess stability of ligand-receptor complexes .
Q. How should bioactivity assays be designed to evaluate this compound’s efficacy and reproducibility?
- Methodology :
- In vitro assays : Use HEK293 or CHO cells transfected with target receptors. Measure IC₅₀ via fluorescence-based calcium flux or cAMP assays. Include positive controls (e.g., known inhibitors) and triplicate runs.
- Data normalization : Adjust for solvent effects (e.g., DMSO ≤0.1% v/v) and cell viability (MTT assay). Statistical analysis via ANOVA with post-hoc Tukey tests .
Data Contradiction Analysis
Q. How can researchers address conflicting solubility data reported for this compound?
- Methodology : Perform phase-solubility studies in buffered solutions (pH 1–10) at 25°C and 37°C. Use HPLC-UV to quantify solubility. If discrepancies persist (e.g., poor solubility in water vs. DMSO), evaluate aggregation via dynamic light scattering (DLS) or NMR diffusion-ordered spectroscopy (DOSY) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
